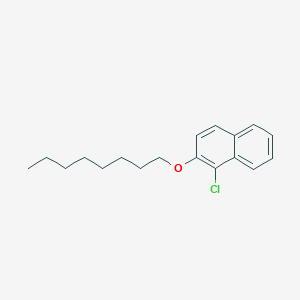![molecular formula C18H11ClN2OS B2939510 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole CAS No. 337920-64-6](/img/structure/B2939510.png)
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole (2-CPB) is an organic compound that has been extensively studied due to its interesting properties and potential applications. 2-CPB is a heterocyclic compound containing a benzothiazole ring and a pyridine ring, both of which are connected by a carbon-oxygen (C-O) bond. It was first reported in the literature in 2002 and has since been studied in a variety of fields, including synthetic organic chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has a wide range of scientific research applications. It has been used as a catalyst in organic synthesis, as a corrosion inhibitor in metalworking, and as a fungicide and insecticide in agriculture. It has also been studied for its potential use as a photosensitizer for photodynamic therapy and as an antioxidant for food preservation. In addition, 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has been used to study the mechanism of action of various drugs, such as antibiotics, and to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole is not yet fully understood. However, it is believed that the compound interacts with the cell membrane, causing disruption of the cell membrane structure. This disruption can lead to inhibition of cell growth and death. In addition, 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has been shown to interact with certain proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to reduce the risk of certain types of cancer and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in a variety of fields. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its effects on cells can be unpredictable. In addition, it can be toxic in large doses, and it can interact with other compounds in unpredictable ways.
Direcciones Futuras
In the future, 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole could be further studied for its potential use as a photosensitizer for photodynamic therapy, as an antioxidant for food preservation, and as an inhibitor of certain proteins and enzymes. Additionally, it could be studied for its potential use as an anti-cancer drug, as a fungicide and insecticide, and as a corrosion inhibitor. Finally, it could be studied for its potential use in the development of new materials and in the development of new methods of organic synthesis.
Métodos De Síntesis
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole can be synthesized through a two-step reaction sequence. The first step involves the reaction of 4-chlorophenol with thiourea in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate 2-chloro-4-thioureido-1,3-benzothiazole. The second step involves the reaction of the intermediate with pyridine in the presence of a base, such as sodium hydroxide, to form 2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole. The reaction is usually carried out at temperatures between 50-100°C and can be completed in several hours.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRUHMXESXDUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2939428.png)


![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)



![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)